molecular formula C16H28INO B2456437 [3-(1-Adamantyl)-3-oxopropyl](trimethyl)ammonium iodide CAS No. 7131-29-5

[3-(1-Adamantyl)-3-oxopropyl](trimethyl)ammonium iodide

Cat. No.: B2456437
CAS No.: 7131-29-5
M. Wt: 377.31
InChI Key: PTYWAGMAZMNFOM-UHFFFAOYSA-M
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Description

3-(1-Adamantyl)-3-oxopropylammonium iodide is a chemical compound that features a unique adamantyl group, which is a tricyclic hydrocarbon structure, attached to a propyl chain with a trimethylammonium iodide group

Preparation Methods

The synthesis of 3-(1-Adamantyl)-3-oxopropylammonium iodide typically involves the reaction of 1-adamantylamine with a suitable alkylating agent to introduce the propyl chain, followed by quaternization with methyl iodide to form the trimethylammonium iodide group. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Chemical Reactions Analysis

3-(1-Adamantyl)-3-oxopropylammonium iodide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Adamantyl)-3-oxopropylammonium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylammonium group can form ionic interactions with negatively charged biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives such as:

    1-Adamantylamine: A precursor in the synthesis of various adamantyl compounds.

    Adamantanone: An oxidized form of adamantane used in organic synthesis.

    Trimethylammonium iodide derivatives: Compounds with similar quaternary ammonium groups used in various chemical reactions.

Compared to these compounds, 3-(1-Adamantyl)-3-oxopropylammonium iodide is unique due to its combination of the adamantyl group with a propyl chain and a trimethylammonium iodide group, providing distinct chemical and physical properties .

Properties

IUPAC Name

[3-(1-adamantyl)-3-oxopropyl]-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NO.HI/c1-17(2,3)5-4-15(18)16-9-12-6-13(10-16)8-14(7-12)11-16;/h12-14H,4-11H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYWAGMAZMNFOM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC(=O)C12CC3CC(C1)CC(C3)C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7131-29-5
Record name 7131-29-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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